Journal Name:Physica E: Low-dimensional Systems and Nanostructures
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Rapid and Controlled Ring-Opening (Co)Polymerization of Bio-Sourced Alkyl-δ-Lactones To Produce Recyclable (Co)Polyesters and Their Application as Pressure-Sensitive Adhesives
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.macromol.3c00920
It is attractive to develop chemically recyclable polymers with desirable performances from commercial monomers to avoid the expensive and time-consuming scalable process for completely new monomers. In this contribution, we present the rapid and controlled ring-opening polymerization (ROP) of bio-sourced commercial alkyl-δ-lactones to produce closed-loop recyclable polyesters in the presence of an organophosphazene base (tBu-P2)/urea binary catalyst. The obtained polyesters are capable of recycling back to pristine monomers by simply heating them in bulk in the presence of stannous octanoate (Sn(Oct)2) as the catalyst. The effects of alkyl substituent length on the polymerization kinetics, thermodynamics, as well as the properties of resultant poly(alkyl-δ-lactone)s were investigated. Well-defined triblock copolymers consisting of poly(alkyl-δ-lactone)s as soft middle block and PLLA as hard end block were successfully prepared by one-pot, sequential ROP of alkyl-δ-lactones and l-lactide (l-LA). These triblock copolymers can be used as pressure-sensitive adhesives without the addition of tackifiers or other additives. The chemical recycling of these triblock copolymers to recover ethyl lactate and alkyl-δ-lactones with high yields was achieved by alcoholysis and then distillation under reduced pressure.
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Scaling Theory of Circular Surface Micelles of Diblock Copolymers
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.macromol.3c00851
Surface micelles of AB diblock copolymer have a three-dimensional (3D) core formed by B blocks and a two-dimensional (2D) corona consisting of A blocks strongly adsorbed and swollen at the air–liquid interface. A scaling theory of circular spherical micelles is developed by describing flat corona within the 2D Daoud–Cotton model. The power-law dependencies of their sizes and the aggregation number p on the block lengths NA and NB are predicted for the limits of starlike and crew-cut morphologies. Owing to the corona’s spatial confinement, the derived laws differ from those for usual micelles with 3D corona forming in the solution bulk. If solvent quality is Θ for 2D corona chains, theory predicts pst ∼ NA0 NB0.5 and pcc ∼ NA–0.67 NB0.83 for starlike and crew-cut micelles, respectively. In the recent systematic experiments [ J. Phys. Chem. Lett. 2022, 13, 5380], numerical fitting of the results (corresponding to a wide crossover region between crew-cut and starlike limits) with a single power law led to p ∼ NA–0.48 NB0.7; these empirical exponents fall within the range theoretically found herein. Our predictions for the core radius and corona thickness are in similar agreement with the experiment, both for Θ and a good solvent quality for the corona. Theory extension to micelles with quasi-planar 2D cores demonstrates that the core morphology weakly affects scaling laws. The developed approach provides insight into mechanisms controlling the interfacial self-assembly of diblock copolymers.
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Simultaneous Increase in Dielectric Breakdown Strength and Thermal Conductivity of Oriented UHMWPE Containing Diamond Nanoparticles
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.macromol.3c01003
In modern electronics and devices, the miniaturization, higher power, and higher frequency trends have led to an increase in heat generation, which has become a significant limiting factor. Polymer dielectrics with high thermal conductivity are highly desired to prevent thermal breakdown caused by accumulated heat, hence extending service life and reducing device size. Much effort has been devoted to enhancing the heat conduction of polymer dielectrics for the sake of efficient heat dissipation. The most common strategy is to introduce thermally conductive and electrically insulating fillers. However, the very high filler contents needed to achieve significant values of thermal conductivity typically impair other properties, especially dielectric breakdown strength. Herein, we demonstrate that it is possible to tackle this problem by the unique combination of high thermal conductivity (27 W·m–1·K–1) and high breakdown strength (627 MV·m–1) exhibited by oriented ultra-high-molecular-polyethylene nanocomposite films containing a small amount of nanodiamonds (0.5 wt % NDs). The influence of high thermal conductivity on reducing operating temperature is explored and quantified through finite element simulation. We demonstrated that a significant reduction in equilibrium temperature (>15 K) in a wound film capacitor can be obtained with our polymer dielectric films, with thermal conductivities in the region of 20 W·m–1·K–1, while maintaining other properties like breakdown strength without compromise.
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Grafting of Poly(methyl methacrylate) with Different Sulfur-Containing End Groups on Gold Nanoparticles and Their Interfacial Assembly into Superlattice Films
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.macromol.3c00981
Grafting polymer ligands on gold nanoparticles (AuNPs) by gold–sulfur (Au–S) bond is a facile way commonly employed to fabricate gold–polymer hybrid NPs (AuNP@polymer). By using the reversible addition–fragmentation chain transfer (RAFT) radical polymerization, it is convenient to present sulfur-containing end groups to polymer ligands, such as dithioester and trithioester groups, which can be usually transferred to thiol/thiolactone/disulfide groups by aminolysis reaction. However, these groups show different bonding effects to AuNPs. Especially for the thiolactone-terminated polymer, the weak bonding between thiolactone and AuNPs results in unstable AuNP@polymer conjugates, which further affects their assembly behavior. Here in this work, the effects of the end group on the surface-grafting of AuNPs were investigated by using poly(methyl methacrylate) (PMMA) ligands containing thiolactone/dithioester/disulfide/thiol end groups. By tuning the solvent property and the concentration of PMMA ligands, the thiolactone-terminated PMMA can be successfully grafted on the AuNPs, which has been regarded as a great challenge due to the weak bonding between gold and thiolactone. The grafting density of thiolactone-terminated PMMA can reach 0.5 chains/nm2, which is similar to that of disulfide/thiol-terminated PMMA. Moreover, the grafting density shows critical influence on the interfacial assembly behavior of AuNP@PMMA conjugates. By optimizing the assembly parameters, a superlattice film of AuNP@PMMA conjugates could be constructed, which may have promising applications in memory devices and sensors.
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Effect of Block Length on the Properties of Multiblock Polysulfone-Poly(diallylpiperidinium hydroxide) Anion Exchange Membranes
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.macromol.3c00257
Research in anion exchange membranes (AEM)s has continued with the development of materials bearing base stable cations. Designing AEMs that microphase separate into hydroxide conductive, hydrophilic domains within a hydrophobic and mechanically robust matrix has been shown to be successful for improving AEM performance. A series of multiblock polysulfone-poly(diallylpiperidinium hydroxide) copolymers (PSf-PDApipOH) of similar hydrophobic/hydrophilic composition was prepared in which the molecular weight of the hydroxide conducting PDApipOH segments was varied. The variable hydrophilic segment molecular weight was designed to assess the impact on microphase separation, hydroxide conductivity, and water management. The multiblock copolymers investigated were prepared by condensation polymerization of preformed 4-fluorophenyl sulfone terminated poly(diallylpiperidinium hexafluorophosphate) (PDApipPF6) oligomers with polysulfone monomers. The structure–property relationship between the molecular weight of the conductive PDApipOH segments and AEM performance was demonstrated by evaluation of the microphase separation, water uptake, and hydroxide conductivity. Membranes fabricated from the polysulfone-poly(diallylpiperidinium hexafluorophosphate) (PSf-PDApipPF6) multiblock copolymers were shown to form well-connected conductive domains by SAXS and atomic force microscopy experiments. The PSf-PDApipOH membranes were highly conductive with the maximum hydroxide conductivity reaching 62.9 mS·cm–1 at 60 °C and 95% relative humidity. Furthermore, it was demonstrated that the conductivity increased with increasing PDApipOH segment molecular weight.
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Glass Transition of the Surface Monolayer of Polystyrene Films: Effect of Thermal Preannealing
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.macromol.3c00966
In a previous experiment, we observed that the glass transition temperature of the surface monolayer glass transition temperature (Tgsurf) of unannealed polystyrene (PS) films spin-coated on oxide-coated silicon decreased with decreasing film thickness (h < ∼60 nm). However, this h dependence could be removed by thermal preannealing. In this experiment, we investigated the origin of this preannealing effect. We found that Tgsurf of the thin films increased with preannealing time (tANN) and reached the steady-state thick-film value at a characteristic time (τsurf) following the τsurf ∼ h2 scaling for diffusion. Moreover, chain adsorption occurred alongside the increase in Tgsurf during thermal preannealing and reached the steady-state adsorbed amount at a time similar to τsurf. We tentatively suggest that the observed increase in Tgsurf with tANN was caused by diffusion of free-volume holes from the polymer–substrate interface to the free surface due to densification of the interfacial polymer upon chain adsorption.
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Spiropyran Mechano-Activation in Model Silica-Filled Elastomer Nanocomposites Reveals How Macroscopic Stress in Uniaxial Tension Transfers from Filler/Filler Contacts to Highly Stretched Polymer Strands
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.macromol.3c00415
Mechanochemistry has proved to be a powerful tool to map the stress distribution and quantify covalent bond scission occurring when model polymer networks, such as elastomers and gels, are deformed and fractured. In the current work, we incorporate a mechanochromic non-scission type mechanophore, spiropyran (SP), in the elastomeric matrix of nanosilica-filled cross-linked poly(ethylacrylate) nanocomposites (PEANC) containing different filler volume fractions and different filler/matrix interfacial properties. The branched fractal-like morphology of the fillers (characterized by X-ray scattering, AFM, and SEM) and the mechanical properties of our samples in uniaxial tension are similar to the industrially used elastomer nanocomposites. Under tensile loading, the PEANC samples change their color and the concentration of mechanophores activated into merocyanine can be quantified from absorption spectra. Results show that, in uniaxial tension, SP activation is governed by the peak nominal stress applied to the sample resulting in a master curve of activated SP fraction as a function of stress, independent of the filler volume fraction and interfacial coupling. Upon several loading cycles to the same stretch level, the concentration of activated SP decreases moderately, especially at high stretches. The activation of mechanochromic molecules supports the hypothesis of a two-stages toughening mechanism of nanocomposites. At low strain, the load is mostly carried by fractal-like aggregates of silica filler, while at high strain, the load is transferred from the physical network of filler particles to the highly stretched polymer chains surrounding the aggregates. This scenario supports the dominant role played by the limited extensibility of polymer chains in the nanocomposite stiffening. The labeling of polymer networks with mechanosensitive molecules provides here a clear visual pathway to the mechanisms responsible for stiffening, and ultimately toughening, of nanocomposites.
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Crystal Structures of Isotactic and Atactic Poly(1-pentamethylene alcohol)
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.macromol.3c01060
We have determined the crystal structures of highly regioregular (>97% HT additions) isotactic- and atactic-poly(1-pentamethylene alcohol)s (PPMA, −[(CH2)4CH(OH)]n−) by a quantitative analysis of 2-dimensional wide-angle X-ray diffraction data. The unit cell houses two chains in a planar-zigzag conformation, with orthorhombic symmetry and parameters a = 8.637 Å, b = 4.987 Å and c (chain axis) = 12.840 Å for the it-PPMA and a = 8.76 Å, b = 5.06 Å, and c (chain axis) = 12.840 Å for the at-PPMA. The space group is P212121 for both polymers. The zigzag planes are nearly parallel to the rolled plane of the doubly oriented sample. These regularly packed chains are aggregated in twinned domains having two opposite orientations of the unit cells. In the case of at-PPMA, the random stereochemical positioning of the alcohol pendants results in a more expanded unit cell than the corresponding cell of it-PPMA. Intermolecular hydrogen bonds form along the b axis for both the it- and at-species, the strength of which is slightly different depending on the OH configuration, as judged from infrared spectral information as well as the O···O intermolecular distances.
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Distribution of Oriented Lamellar Structures in Injection-Molded High-Density Polyethylene Visualized via the Small Angle X-ray Scattering-Computed Tomography Method
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.macromol.3c00731
Using the SAXS-CT method, which observed the spatial distribution of nanometer-scale structures on a micrometer scale, we investigated the orientation distribution of the lamellar structure of injection-molded HDPE. We reconstructed CT images in the plane perpendicular (X–Y) and the plane parallel to the injection direction (X–Z) from the SAXS intensities corresponding to the period of the lamellar structures. The CT image at a flow speed of 5 mm/s in the X–Y plane showed that the lamellar structures oriented in the injection direction mainly consisted of three layers: the skin layer, the subskin layer, and the core layer, based on their differences in the distribution states. The CT images in the X–Z plane showed that the distribution of the lamellar structures was oriented in the thickness direction in the subskin layer and part of the core layer. Furthermore, we observed the distribution of the lamellar structure oriented in the injection direction with increasing injection speed, v, to evaluate the size change in each layer. The size of the skin layer thickness decreased heterogeneously in the CT images in the X–Y plane from v = 5 up to 40 mm/s. However, the distributions and thickness variations in the subskin and core layers were different from those in the skin layer due to the balance of the elongation, relaxation, and fountain flow effects.
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Shear Thinning from Bond Orientation in Model Unentangled Bottlebrush Polymer Melts
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.macromol.3c01061
The rheology of molecular brushes remains challenging to control due to the multiple length scales and relaxation processes involved and the lack of direct observation of molecular conformation during flow. We use molecular dynamics simulations to determine the shear thinning of unentangled bottlebrush polymers with varying architecture, from linear chains to combs, to densely grafted bottlebrushes, to star-like and star polymers. We find shear thinning exponents in line with theoretical and experimental results and characterize the shape and orientation of bottlebrushes in steady-state flow. Many shape parameters derived from the gyration tensor show molecular alignment with the flow for all systems. Yet, the orientation of individual bonds is what most strongly correlates with the architecture-dependent shear-thinning exponents. In densely grafted bottlebrushes, the packing of side chains prevents alignment with the flow, causing a reduction in shear thinning. The molecular insight from our simulations is useful to tune the architecture of bottlebrushes to control their rheology.
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